![molecular formula C20H15BrN2O4S B2930352 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-37-8](/img/structure/B2930352.png)
2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H15BrN2O4S and its molecular weight is 459.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a unique molecular structure characterized by a sulfonamide group and a bromine atom, which may enhance its biological activity. The purpose of this article is to explore the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C21H15BrN2O3S with a molecular weight of approximately 423.3 g/mol. The structural complexity includes:
- Dibenzo fused ring system
- Sulfonamide group
- Bromine atom at the second position
- Ketone functional group at the eleventh position
These features contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit diverse biological activities, including antibacterial effects. For instance, studies have shown that sulfonamide derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways .
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within microbial cells. Similar compounds have been found to modulate various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. Further investigation through biochemical assays is required to elucidate the precise mechanisms involved .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on related compounds suggest that their interaction with human serum albumin (HSA) can influence their bioavailability and efficacy. Spectroscopic analyses have indicated that these compounds can bind to HSA through hydrophobic interactions and hydrogen bonding .
Case Studies
Several studies have focused on the biological activity of structurally related compounds:
- Antibacterial Activity : A study on thiazole-sulfonamide hybrids demonstrated potent antibacterial activity against Staphylococcus aureus and Acinetobacter xylosoxidans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL .
- Anticancer Potential : Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepines may exhibit anticancer properties through apoptosis induction in cancer cell lines .
Summary Table of Biological Activities
科学研究应用
Unfortunately, the available search results do not provide comprehensive data tables or well-documented case studies specifically focusing on the applications of "2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide." However, some information can be gathered from the search results regarding its properties, synthesis, and potential applications based on similar compounds.
Chemical Information
Information from EvitaChem
The synthesis of 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves several key steps. These synthetic pathways can be optimized for yield and purity using techniques such as continuous flow reactors or microwave-assisted synthesis.
The molecular structure of 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features a complex arrangement. This detailed structural data aids in understanding its reactivity and potential interactions with biological targets.
The compound can undergo various chemical reactions typical of halogenated compounds and those containing sulfonamide groups. These reactions are crucial for exploring the compound's reactivity and potential modifications for various applications. The mechanism of action for 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves interactions with specific molecular targets. The precise pathways depend on the biological context and specific applications being studied.
Experimental determination of melting point and solubility characteristics is necessary for practical applications.
2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several notable applications: Ongoing research aims to elucidate its interactions with biological targets to better understand its therapeutic potential and mechanisms of action.
Potential Applications and Research Directions
- Biological Activity: The dibenzo[b,f][1,4]oxazepine core is known for its biological activity and therapeutic potential.
- Medicinal Chemistry: The presence of bromine and a sulfonamide group suggests it can be used as an intermediate in synthesizing more complex molecules with potential medicinal applications.
- Ongoing Research: EvitaChem indicates that ongoing research aims to elucidate its interactions with biological targets to better understand its therapeutic potential and mechanisms of action.
Limitations
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can reaction efficiency be improved?
- Methodological Answer : Microwave-assisted synthesis (e.g., 1–3 hours at 150–200°C under inert atmosphere) significantly improves reaction efficiency compared to traditional thermal methods. Key intermediates like N-(2-bromophenyl)-N-(2-hydroxyphenyl)acetamide (, Section 7) and substituted dibenzooxazepine precursors ( ) should be synthesized first. NMR characterization (¹H/¹³C) is critical for verifying intermediate purity .
Q. How can researchers validate the molecular structure of this compound and its intermediates?
- Methodological Answer : Combine X-ray crystallography (for bond angles/lengths, as seen in ) with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, compare experimental NMR shifts (, Section 10) with computational predictions (DFT-based simulations) to resolve ambiguities in stereochemistry or tautomerism .
Q. What environmental stability parameters should be prioritized during storage and handling?
- Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and UV exposure. Use HPLC-MS to monitor hydrolysis/oxidation products. Reference environmental fate frameworks () to design protocols for assessing abiotic degradation pathways (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. How can theoretical frameworks guide the study of this compound’s bioactivity or environmental impact?
- Methodological Answer : Link research to conceptual frameworks like chemical fate theory () or structure-activity relationship (SAR) models. For bioactivity studies, use molecular docking against target proteins (e.g., cyclooxygenase or kinase enzymes) and validate with in vitro assays. For environmental impact, apply the "source-to-exposure" model () to predict bioaccumulation and toxicity .
Q. How to resolve contradictions in reported reactivity data (e.g., conflicting catalytic outcomes)?
- Methodological Answer : Perform systematic kinetic studies under controlled conditions (solvent, temperature, catalyst loading). Use DOE (Design of Experiments) to isolate variables (e.g., microwave power vs. reaction time). Cross-reference with analogous compounds () to identify substituent-specific effects .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Adopt a split-plot design () with variables like substituent position (e.g., bromine vs. methyl groups) and biological endpoints (e.g., IC₅₀ values). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., Hammett σ values) with activity .
Q. How to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition) with in silico molecular dynamics (MD) simulations. For example, track sulfonamide group interactions with active sites using free-energy perturbation (FEP) calculations. Validate with isotopic labeling (¹⁴C/³H) to study metabolic pathways .
Q. What strategies mitigate data variability in long-term stability studies?
- Methodological Answer : Implement a randomized block design () with replicates (n ≥ 4) and standardized storage conditions. Use ANOVA to distinguish between batch effects and intrinsic instability. Reference ICH Q1A guidelines for pharmaceutical stability testing .
Q. How to characterize non-covalent interactions (e.g., π-stacking) in crystalline forms of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction () coupled with Hirshfeld surface analysis. Compare with spectroscopic data (e.g., Raman shifts for C-Br stretching) to confirm intermolecular forces. Use Cambridge Structural Database (CSD) entries for benchmarking .
Q. What computational methods best predict the compound’s reactivity under varying conditions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states (e.g., bromine substitution pathways). Validate with experimental kinetics (Eyring plots) and spectroscopic data (). Use QSAR models to extrapolate reactivity to untested conditions (e.g., high-pressure environments) .
Q. Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Characterization
Q. Table 2: Stability Study Design (Example)
Variable | Levels Tested | Analytical Method | Statistical Model |
---|---|---|---|
Temperature | 25°C, 40°C, 60°C | HPLC-MS (degradants) | ANOVA + Tukey HSD |
pH | 2.0, 7.4, 9.0 | UV-Vis (λmax = 280 nm) | Linear regression |
属性
IUPAC Name |
2-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c1-23-16-7-3-4-8-18(16)27-17-11-10-13(12-14(17)20(23)24)22-28(25,26)19-9-5-2-6-15(19)21/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCPKICFXKIBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。